molecular formula C18H22N4O2 B5500632 2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol

2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol

Cat. No. B5500632
M. Wt: 326.4 g/mol
InChI Key: ZPYLVMDUXCFUTN-SDSIWUNFSA-N
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Description

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds often involves multiple steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation, leading to the formation of dipolarophiles which can undergo further reactions to yield the desired compounds (Rahmouni et al., 2014). Techniques such as [3+2] cycloaddition have been employed to synthesize novel derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, showcasing the complexity and versatility of reactions involved in producing such compounds.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in characterizing the detailed structure of complex molecules. For instance, the crystal structure of related compounds, such as N(4)-Methyl-N(4)-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, revealed hydrogen-bonded ribbons containing four independent ring types, showcasing the intricate structural features that can be present in such molecules (Trilleras et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds like the one often involve their interaction with various reagents and conditions leading to a wide range of reactions and products. For example, the reaction of pyrazolin-5-ones with tetraphenylcyclopentadienone under certain conditions can yield pyrazolo[1,5-a]pyridines through an unusual rearrangement process, indicating the complex chemistry these compounds can undergo (Rees & Yelland, 1973).

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Routes : Research shows the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolopyrimidin-4(5H)-one derivatives, demonstrating the chemical versatility of pyrazolopyrimidine frameworks through [3+2] cycloaddition reactions (Rahmouni et al., 2014).
  • Biological Evaluation : Derivatives of pyrazolopyrimidines have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).

Potential Applications in Biological Studies

  • Antimicrobial Activity : Certain pyridazine derivatives related to pyrazolopyrimidines have been synthesized and shown to exhibit antimicrobial activity, indicating the possible application of similar compounds in developing new antimicrobial agents (El-Mariah et al., 2006).
  • Metal Complex Formation : Studies on the dissociation constants and metal-ligand stability of pyrazoline derivatives reveal their potential in forming complexes with transition metals, suggesting applications in coordination chemistry and material science (Fouda et al., 2006).

Structural Diversity and Synthesis Optimization

  • Diversity-Oriented Synthesis : Research on the synthesis of tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry highlights the structural diversity achievable with pyrazoline and pyrazole frameworks, useful for generating libraries of compounds for biological screening (Zaware et al., 2011).

properties

IUPAC Name

[(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-4-3-11-6-19-17-14(7-20-22(17)8-11)18(24)21-9-15-12-1-2-13(5-12)16(15)10-21/h6-8,12-13,15-16,23H,1-5,9-10H2/t12-,13+,15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYLVMDUXCFUTN-SDSIWUNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CN(C3)C(=O)C4=C5N=CC(=CN5N=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)C(=O)C4=C5N=CC(=CN5N=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol

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